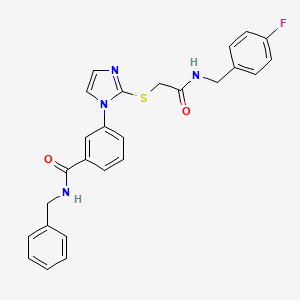

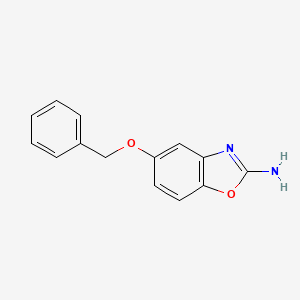

N-benzyl-3-(2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The amide group is further substituted with a 4-fluorobenzyl group, a 2-oxoethylthio group, and a 1H-imidazol-1-yl group. These groups could potentially influence the compound’s reactivity and properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond, the introduction of the 4-fluorobenzyl group, the 2-oxoethylthio group, and the 1H-imidazol-1-yl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the benzene ring, the amide group, and the various substituents. The benzene ring is aromatic, which means it is particularly stable. The amide group can participate in hydrogen bonding, which could influence the compound’s solubility and reactivity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its structure. The benzene ring might undergo electrophilic aromatic substitution reactions, while the amide group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the benzene ring could increase its hydrophobicity, while the amide group could enhance its solubility in polar solvents due to hydrogen bonding .Applications De Recherche Scientifique

Synthesis and Antiviral Activity

- A study by Golankiewicz et al. (1995) explored the synthesis of various imidazo[1,5-a]-1,3,5-triazine derivatives, including those with benzyl and thio structural units, for their inhibitory effects on ortho- and paramyxoviruses. This research highlights the potential of such compounds, including N-benzyl-3-(2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide, in developing antiviral agents (Golankiewicz et al., 1995).

Electrochemical Synthesis

- Wang et al. (2017) reported on the electrochemical intramolecular dehydrogenative C–S bond formation for synthesizing benzothiazoles, a method that could be relevant for producing derivatives of N-benzyl-3-(2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide. This approach emphasizes green chemistry principles in synthesis (Wang et al., 2017).

Fluorescent Sensors for Metal Ions

- Research by Suman et al. (2019) developed benzimidazole and benzothiazole conjugated Schiff base as fluorescent sensors for metal ions such as Al3+ and Zn2+. The characteristics of these compounds may offer insights into the use of similar structures, like N-benzyl-3-(2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide, in developing sensitive detection techniques for various applications (Suman et al., 2019).

Coordination Chemistry of Bidentate Ligands

- Schick et al. (2014) investigated the coordination chemistry of bidentate bis(NHC) ligands with different NHC donors. This research is relevant for understanding the complexation and coordination abilities of compounds like N-benzyl-3-(2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide in various chemical contexts (Schick et al., 2014).

Inhibitors of Mycobacterium Tuberculosis

- A study by Jeankumar et al. (2013) focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues, including compounds similar to N-benzyl-3-(2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide, as inhibitors of Mycobacterium tuberculosis. This highlights the potential use of such compounds in developing treatments for tuberculosis (Jeankumar et al., 2013).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-benzyl-3-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN4O2S/c27-22-11-9-20(10-12-22)16-29-24(32)18-34-26-28-13-14-31(26)23-8-4-7-21(15-23)25(33)30-17-19-5-2-1-3-6-19/h1-15H,16-18H2,(H,29,32)(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEFHCVNWIKVML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-(2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone](/img/structure/B2687968.png)

![Benzyl({2-[benzyl(methyl)amino]ethyl})amine](/img/structure/B2687970.png)

![4-[(3,7-Dimethyl-1-bicyclo[3.3.1]nonanyl)methoxy]-3-ethoxybenzaldehyde](/img/structure/B2687973.png)

![3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2687981.png)

![Methyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2687984.png)

![Methyl 4-[({[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2687986.png)

![N-(1-cyanocyclopentyl)-3-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B2687990.png)